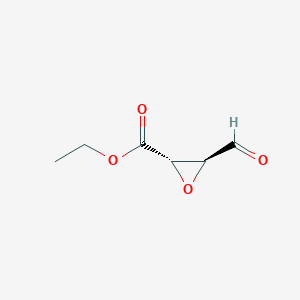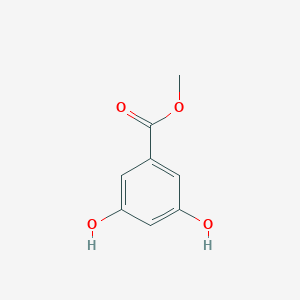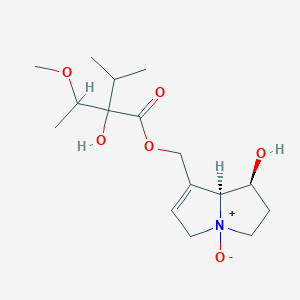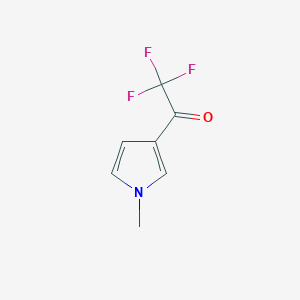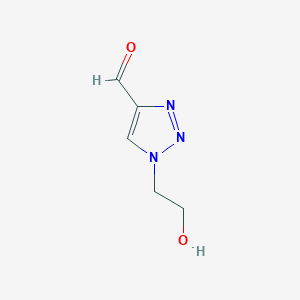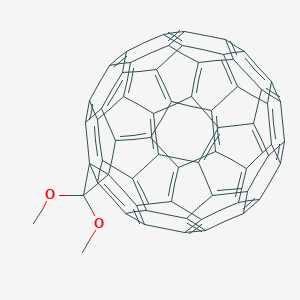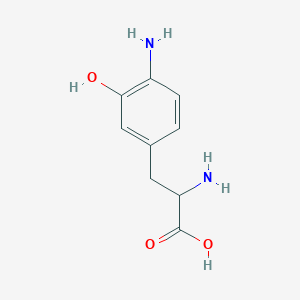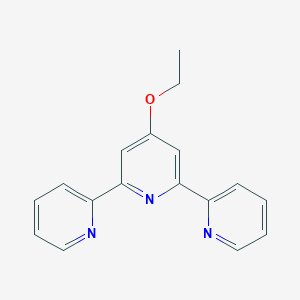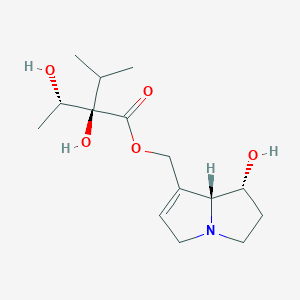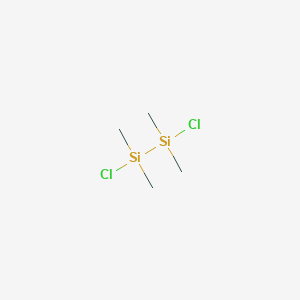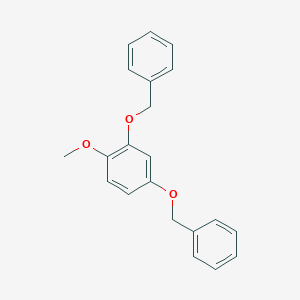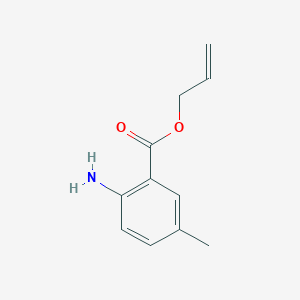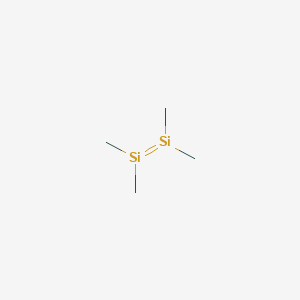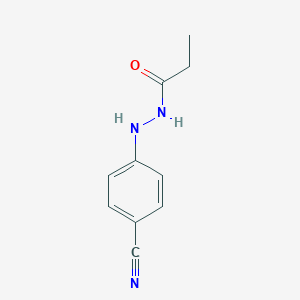
N'-(4-cyanophenyl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)propanehydrazide, also known as CPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPH is a hydrazide derivative of 4-cyanobenzoic acid and is widely used for its ability to inhibit the activity of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N'-(4-cyanophenyl)propanehydrazide involves its ability to bind to the active sites of enzymes and proteins. N'-(4-cyanophenyl)propanehydrazide forms hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby preventing substrate binding. This results in the inhibition of enzyme activity and the downstream biological processes that depend on the activity of these enzymes.
Efectos Bioquímicos Y Fisiológicos
N'-(4-cyanophenyl)propanehydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, which can lead to downstream effects on cellular processes such as cell signaling, metabolism, and gene expression. N'-(4-cyanophenyl)propanehydrazide has also been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(4-cyanophenyl)propanehydrazide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these targets without affecting other cellular processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other inhibitors. However, one limitation of using N'-(4-cyanophenyl)propanehydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-(4-cyanophenyl)propanehydrazide. One potential direction is the development of new derivatives of N'-(4-cyanophenyl)propanehydrazide with improved solubility and specificity for certain targets. Another direction is the investigation of the anti-inflammatory and anti-tumor properties of N'-(4-cyanophenyl)propanehydrazide, with the aim of developing new therapeutics. Additionally, the use of N'-(4-cyanophenyl)propanehydrazide in combination with other inhibitors or drugs could lead to synergistic effects and improved therapeutic outcomes. Overall, the potential applications of N'-(4-cyanophenyl)propanehydrazide in scientific research are vast and exciting, and further research in this area is warranted.
Conclusion:
In conclusion, N-(4-cyanophenyl)propanehydrazide, or N'-(4-cyanophenyl)propanehydrazide, is a valuable tool for scientific research due to its ability to inhibit the activity of various enzymes and proteins. N'-(4-cyanophenyl)propanehydrazide has several biochemical and physiological effects, and its potential applications in the development of new therapeutics are vast. While there are limitations to its use, further research on N'-(4-cyanophenyl)propanehydrazide is warranted and could lead to exciting new discoveries in the field of scientific research.
Métodos De Síntesis
The synthesis of N'-(4-cyanophenyl)propanehydrazide involves the reaction between 4-cyanobenzoic acid and hydrazine hydrate in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N'-(4-cyanophenyl)propanehydrazide.
Aplicaciones Científicas De Investigación
N'-(4-cyanophenyl)propanehydrazide has been extensively studied for its potential applications in scientific research. It is widely used as an inhibitor of various enzymes and proteins, including but not limited to, proteases, kinases, and phosphatases. N'-(4-cyanophenyl)propanehydrazide has been shown to inhibit the activity of these enzymes by binding to their active sites and preventing substrate binding. This makes N'-(4-cyanophenyl)propanehydrazide a valuable tool for studying the role of these enzymes in various biological processes.
Propiedades
Número CAS |
144656-35-9 |
|---|---|
Nombre del producto |
N'-(4-cyanophenyl)propanehydrazide |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N'-(4-cyanophenyl)propanehydrazide |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14) |
Clave InChI |
ZSURUCJEENPPFJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC1=CC=C(C=C1)C#N |
SMILES canónico |
CCC(=O)NNC1=CC=C(C=C1)C#N |
Sinónimos |
Propanoic acid, 2-(4-cyanophenyl)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



